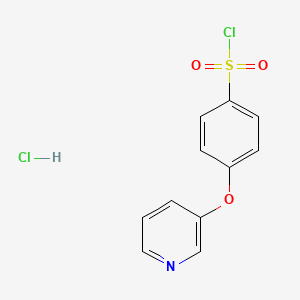

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMZUVZCTQBNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 694471-97-1), a pivotal intermediate in contemporary medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. A key application is highlighted through its use in the synthesis of novel c-Jun N-terminal kinase (JNK) inhibitors, with a corresponding signaling pathway diagram to illustrate the therapeutic context. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a reactive chemical intermediate that has garnered significant attention in the pharmaceutical and agrochemical research sectors.[1] Its unique molecular architecture, which combines a reactive sulfonyl chloride group with a pyridin-3-yloxy moiety, makes it an invaluable precursor for the synthesis of a diverse range of sulfonamide derivatives.[1] These derivatives have shown promise as biologically active molecules, with applications in treating infectious diseases, cancer, and neurological disorders.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 694471-97-1 | [1] |

| Molecular Formula | C₁₁H₈ClNO₃S·HCl | [1] |

| Molecular Weight | 306.17 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

General Synthetic Scheme

The synthesis can be conceptualized in two main stages:

-

Nucleophilic Aromatic Substitution: Formation of the 4-(pyridin-3-yloxy)benzene core.

-

Chlorosulfonation: Introduction of the sulfonyl chloride group onto the phenyl ring.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Synthesis of 4-(Pyridin-3-yloxy)aniline

-

To a solution of 3-hydroxypyridine in a suitable aprotic polar solvent (e.g., DMF), add a slight molar excess of a base such as potassium carbonate.

-

Stir the mixture at an elevated temperature (e.g., 80-100 °C) to facilitate the formation of the potassium salt.

-

To this mixture, add an equimolar amount of 1-fluoro-4-nitrobenzene and continue stirring at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is poured into water and the product, 3-(4-nitrophenoxy)pyridine, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The nitro group is then reduced to an amine using standard conditions, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation, to yield 4-(pyridin-3-yloxy)aniline.

Step 2: Synthesis of this compound

-

The 4-(pyridin-3-yloxy)aniline is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C).

-

The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

The reaction mixture is stirred, and upon completion, the crude sulfonyl chloride is extracted.

-

The organic extract is washed and dried. To form the hydrochloride salt, the crude 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride is dissolved in a dry organic solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

The precipitated hydrochloride salt is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a common pharmacophore in many kinase inhibitors.

Role in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various diseases, including inflammatory disorders and cancer. The development of selective JNK inhibitors is an active area of research. The 4-(pyridin-3-yloxy)benzenesulfonamide moiety has been identified as a key scaffold in the design of potent JNK inhibitors.

The general workflow for the synthesis of a JNK inhibitor using the title compound is depicted below:

Caption: General workflow for the synthesis of a JNK inhibitor.

JNK Signaling Pathway

The JNK signaling pathway is activated by various stress stimuli and plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation. Dysregulation of this pathway is associated with numerous pathologies. The diagram below illustrates a simplified JNK signaling cascade and the point of intervention for a synthesized inhibitor.

Caption: Simplified JNK signaling pathway and the point of therapeutic intervention.

Conclusion

This compound is a cornerstone reagent in the synthesis of complex organic molecules for pharmaceutical applications. Its utility is particularly pronounced in the development of kinase inhibitors, where the resulting sulfonamide linkage is a key structural feature. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives from this versatile intermediate holds the potential for the discovery of novel and effective therapeutic agents.

References

(4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride properties

An In-depth Technical Guide on (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed plausible synthesis protocol, and the applications of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties

(4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules and functional materials.[1] Its structure incorporates a pyridyloxy moiety and a sulfonyl chloride group, making it a valuable building block for creating novel compounds.[1]

Chemical and Physical Data

The following tables summarize the known and predicted properties of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride.

Table 1: General Information

| Property | Value | Source |

| CAS Number | 694471-97-1 | [1][2] |

| Molecular Formula | C₁₁H₈ClNO₃S·HCl | [1][2] |

| Synonyms | 4-(Pyridin-3-yloxy)benzenesulfonyl chloride hydrochloride, 4-(3-Pyridinyloxy)benzenesulfonyl chloride hydrochloride | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 306.17 g/mol | [1][2] |

| Boiling Point (Predicted) | 392.1 ± 22.0 °C | |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.90 ± 0.10 |

Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride is not readily found in the searched literature, a plausible synthetic route can be devised based on established methods for the preparation of aryl sulfonyl chlorides. The following represents a generalized, multi-step experimental protocol.

Plausible Synthesis of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride

The synthesis can be envisioned as a two-step process:

-

Nucleophilic Aromatic Substitution to form the diaryl ether, 3-(4-sulfophenyl)oxypyridine.

-

Chlorosulfonylation of the resulting sulfonic acid or its salt to yield the final product.

Step 1: Synthesis of Sodium 4-(pyridin-3-yloxy)benzenesulfonate

-

Materials: 3-Hydroxypyridine, 4-fluorobenzenesulfonic acid, sodium carbonate, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 eq) and 4-fluorobenzenesulfonic acid (1.0 eq) in anhydrous DMF.

-

Add sodium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3, which may precipitate the sulfonic acid.

-

Isolate the crude product by filtration.

-

Neutralize the sulfonic acid with a stoichiometric amount of sodium hydroxide to form the sodium salt, which can be isolated by evaporation of the solvent.

-

Step 2: Conversion to (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride

-

Materials: Sodium 4-(pyridin-3-yloxy)benzenesulfonate, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), dichloromethane (DCM).

-

Procedure:

-

In a fume hood, suspend the dried sodium 4-(pyridin-3-yloxy)benzenesulfonate (1.0 eq) in an inert solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add phosphorus pentachloride (1.2 eq) or thionyl chloride (2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The reaction can be gently heated to reflux if necessary to drive it to completion.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude (4-(3-pyridyloxy)phenyl)sulfonyl chloride.

-

To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent.

-

The precipitated hydrochloride salt can be collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

-

Applications and Biological Relevance

(4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The sulfonyl chloride moiety is a versatile functional group that readily reacts with amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: Sulfonamide derivatives have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines such as MCF-7.[3]

-

Antibacterial Agents: The structural motif is found in compounds designed to target infectious diseases.[1]

-

Agents for Neurological Disorders: It is a key building block in the synthesis of pharmaceuticals targeting neurological conditions.[1]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride.

Caption: Plausible synthetic workflow for the target compound.

Application in Drug Discovery

The following diagram outlines the general workflow for utilizing (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride in a drug discovery program.

Caption: Drug discovery workflow using the title compound.

References

Technical Guide: Synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic route to 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of this versatile building block.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of a variety of biologically active molecules. Its structure, incorporating a flexible pyridyl ether linkage and a reactive sulfonyl chloride group, makes it an important component in the development of novel therapeutic agents and other functional materials. This guide outlines a reliable two-step synthetic pathway, commencing with the formation of a key aniline intermediate, followed by its conversion to the final sulfonyl chloride product.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the diaryl ether linkage to produce 4-(pyridin-3-yloxy)aniline. This is followed by the conversion of the aniline functional group to the desired sulfonyl chloride via a diazotization reaction, followed by a copper-catalyzed reaction with sulfur dioxide.

In-Depth Technical Guide: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a versatile bifunctional molecule. It incorporates a reactive sulfonyl chloride group, a flexible ether linkage, and a basic pyridine ring, making it a valuable building block in medicinal chemistry and materials science.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Structural Information

-

IUPAC Name: 4-(pyridin-3-yloxy)benzenesulfonyl chloride hydrochloride

-

Canonical SMILES: C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Molecular Weight (Hydrochloride) | 306.17 g/mol | [1][2] |

| Molecular Weight (Free Base) | 269.70 g/mol | [3] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Boiling Point (Predicted) | 392.1 ± 22.0 °C | [4] |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.90 ± 0.10 | [4] |

Structure Elucidation: Expected Analytical Data

While specific experimental spectra for this compound are not widely published, the following section outlines the expected analytical data based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The pyridinium proton (due to the hydrochloride salt) would likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring would exhibit a characteristic AA'BB' splitting pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbon atoms adjacent to the oxygen and sulfur atoms, as well as those in the pyridine ring, would have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

S=O stretching: Strong absorptions in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

-

S-Cl stretching: A characteristic absorption in the region of 600-500 cm⁻¹.

-

C-O-C stretching: Asymmetric and symmetric stretching bands.

-

C=N and C=C stretching: Absorptions in the aromatic region (1600-1400 cm⁻¹).

-

N-H stretching: A broad absorption band in the region of 2700-2400 cm⁻¹ corresponding to the pyridinium hydrochloride.

Mass Spectrometry (MS)

The mass spectrum of the free base (C₁₁H₈ClNO₃S) would show a molecular ion peak (M⁺) at m/z 269, along with an isotope peak at m/z 271 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the ether bond.

Synthesis and Experimental Protocols

A potential two-step synthesis is outlined below:

Step 1: Synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic acid

This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 3-hydroxypyridine and 4-fluorobenzenesulfonic acid or through the sulfonation of 3-phenoxypyridine.

Step 2: Conversion to this compound

The sulfonic acid intermediate can be converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydrochloride salt is then formed by treatment with hydrochloric acid.

General Experimental Protocol (Illustrative)

Caution: This is an illustrative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Chlorination: To a stirred solution of 4-(pyridin-3-yloxy)benzenesulfonic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of thionyl chloride at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and carefully quench with ice-water. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system.

Caption: Illustrative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules, particularly sulfonamide derivatives.[1] The pyridine and sulfonyl functionalities can enhance the solubility and bioactivity of target compounds.[1]

This intermediate is utilized in research focused on:

-

Synthesis of Pharmaceuticals: It is a key intermediate for compounds targeting neurological disorders, infectious diseases, and cancer.[1]

-

Development of Agrochemicals: It is used in the formulation of more effective pesticides and herbicides.[1]

-

Materials Science: The compound can be used to modify polymer surfaces.[1]

Caption: Role as a building block in the synthesis of diverse bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. While detailed experimental data for its structure elucidation is not widely disseminated, its chemical properties and reactivity are well-understood based on its constituent functional groups. The synthetic strategies outlined in this guide provide a foundation for its laboratory preparation. Further research into the biological activities of its derivatives is likely to uncover novel therapeutic agents.

References

Spectroscopic and Synthetic Overview of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Brief

For the attention of: Researchers, scientists, and drug development professionals.

Compound Identification and Properties

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a white solid with the molecular formula C₁₁H₈ClNO₃S·HCl and a molecular weight of 306.17 g/mol . It is recognized for its utility in introducing the pyridin-3-yloxy and benzenesulfonyl chloride moieties into molecules, which can enhance the solubility and biological activity of target compounds. Commercial suppliers typically offer this reagent with a purity of ≥95%, often determined by Nuclear Magnetic Resonance (NMR) spectroscopy, although the spectral data itself is not usually published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 694471-97-1 | |

| Molecular Formula | C₁₁H₈ClNO₃S·HCl | |

| Molecular Weight | 306.17 g/mol | |

| Appearance | White Solid | |

| Purity | ≥95% (NMR) |

Spectroscopic Data Analysis (Inferred)

While specific spectral data for this compound is not publicly accessible, the expected spectroscopic characteristics can be inferred from the analysis of its structural components: a 3-substituted pyridine ring, a 1,4-disubstituted benzene ring, and a sulfonyl chloride group.

Table 2: Predicted Spectroscopic Data for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzene ring would appear as two doublets in the δ 7.0-8.5 ppm range. - Protons of the pyridine ring would be observed as distinct multiplets in the δ 7.0-9.0 ppm region. - The hydrochloride salt form may lead to peak broadening and downfield shifts of the pyridine protons. |

| ¹³C NMR | - Aromatic carbons would resonate in the δ 110-160 ppm range. - The carbon bearing the sulfonyl chloride group would be significantly downfield. |

| IR Spectroscopy (cm⁻¹) | - Characteristic strong S=O stretching vibrations for the sulfonyl chloride group around 1375 and 1185 cm⁻¹. - C-O-C stretching for the ether linkage. - Aromatic C-H and C=C stretching frequencies. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) for the free base (C₁₁H₈ClNO₃S) would be expected at m/z 269. - Isotope peaks for ³⁷Cl would be observed. - Fragmentation would likely involve the loss of SO₂Cl, Cl, and cleavage of the ether bond. |

Postulated Synthetic Workflow and Experimental Protocols

A plausible synthetic route to this compound would likely involve two key steps: the formation of the diaryl ether and the subsequent chlorosulfonylation of the resulting intermediate.

Diagram of Postulated Synthetic Pathway

Caption: Postulated synthetic pathway for the target compound.

General Experimental Protocols (Inferred)

The following are generalized procedures for the key transformations illustrated above, based on standard organic chemistry methodologies.

1. Synthesis of 4-substituted benzenesulfonyl chlorides: A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding aniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.

2. Spectroscopic Characterization Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the hydrochloride salt. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectral analysis would be performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight of the compound.

Conclusion

While a comprehensive, experimentally verified spectroscopic dataset for this compound is not available in the public domain, this guide provides a summary of its known properties and a scientifically grounded projection of its spectral characteristics and synthetic pathway. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm its identity and purity prior to use in their experimental workflows.

Purity analysis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

An In-depth Technical Guide to the Purity Analysis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including targeted cancer therapies. Its chemical structure, featuring a reactive sulfonyl chloride group, a pyridine ring, and a hydrochloride salt, necessitates rigorous purity analysis to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and compromised stability of the active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of this compound. It includes detailed experimental protocols, data presentation in tabular format, and visual workflows to aid in the understanding and implementation of a robust quality control strategy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉Cl₂NO₃S |

| Molecular Weight | 306.17 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform; reacts with protic solvents like water and alcohols. |

| Melting Point | Not available (decomposes) |

Core Purity Analysis Workflow

The purity assessment of this intermediate follows a multi-step, orthogonal approach to identify and quantify the main component, as well as any potential impurities, including starting materials, byproducts, and residual solvents.

Figure 1: General workflow for the purity analysis of a pharmaceutical intermediate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is the primary technique for quantifying the main component and detecting non-volatile impurities.

-

Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Handle the sulfonyl chloride in a glovebox or under an inert atmosphere to prevent hydrolysis.

-

Calculation: Purity is determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to identify the molecular weights of impurities detected by HPLC, aiding in their structural elucidation.

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Waters ACQUITY UPLC with a SQ Detector 2).

-

Methodology: The same chromatographic conditions as the HPLC method can be adapted. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode to detect the protonated molecular ions [M+H]⁺ of the main component and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can detect impurities that may not be visible by HPLC.

-

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum should be consistent with the structure of this compound.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Analysis: The chemical shifts, integration values, and coupling constants are analyzed to confirm the structure. The presence of unexpected signals may indicate impurities.

Headspace Gas Chromatography (GC) for Residual Solvents

This method is crucial for quantifying volatile organic compounds used during synthesis and purification.

-

Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

-

Oven Program: Initial temperature 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Carrier Gas: Helium.

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethylformamide - DMF) and seal the vial.

-

Analysis: The sample is heated in the autosampler (e.g., 80 °C for 15 min) to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC. Peak areas are compared against a standard containing known concentrations of relevant solvents.

Typical Purity and Impurity Profile

The following table summarizes representative data for a high-purity batch of the target compound.

| Analysis | Specification | Result | Method |

| Purity (by HPLC) | ≥ 98.0% (Area %) | 99.2% | HPLC-UV |

| Impurity A (Hydrolysis Product) | ≤ 0.5% | 0.3% | HPLC-UV |

| Impurity B (Starting Material) | ≤ 0.2% | 0.1% | HPLC-UV |

| Any other individual impurity | ≤ 0.1% | < 0.1% | HPLC-UV |

| Total Impurities | ≤ 2.0% | 0.8% | HPLC-UV |

| Residual Solvents (DCM) | ≤ 600 ppm | 250 ppm | Headspace GC |

| Structure Confirmation | Conforms to structure | Conforms | ¹H NMR |

Impurity A: 4-(Pyridin-3-yloxy)benzenesulfonic acid hydrochloride (from hydrolysis of the sulfonyl chloride). Impurity B: e.g., 3-phenoxypyridine.

Relevance in Drug Development: A Signaling Pathway Context

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride is a key building block for several kinase inhibitors, such as vemurafenib, which targets the BRAF V600E mutation. The purity of this intermediate is paramount as impurities could potentially be carried through the synthesis and affect the final API's efficacy or safety profile. The diagram below illustrates the MAPK/ERK pathway, which is constitutively activated by the BRAF V600E mutation and inhibited by vemurafenib.

Figure 2: The MAPK/ERK signaling pathway targeted by drugs derived from the intermediate.

Conclusion

A comprehensive, multi-technique approach is essential for the robust purity analysis of this compound. The combination of chromatographic (HPLC, GC), spectrometric (MS), and spectroscopic (NMR) methods ensures accurate quantification of the compound, identification of impurities, confirmation of structure, and control of residual solvents. The protocols and data presented in this guide serve as a foundational framework for quality control, ultimately safeguarding the integrity of the APIs synthesized from this vital intermediate.

Commercial Availability and Synthetic Insights for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, key properties, and synthetic pathways for the research chemical 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its utility is highlighted by its role as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors, a class of molecules with significant potential in treating cardiovascular diseases and other conditions.

Core Compound Properties and Commercial Availability

This compound is a research chemical available from various specialized suppliers. It is typically used as an intermediate in organic synthesis.[1][2]

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

| Property | Data | Source(s) |

| CAS Number | 694471-97-1 | [1][2] |

| Molecular Formula | C₁₁H₉Cl₂NO₃S (as hydrochloride salt) | [1][2] |

| Molecular Weight | 306.17 g/mol | [2] |

| Purity | ≥95% (typically determined by NMR) | [1][2] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Store at 0-8 °C, desiccated | [2] |

Representative Commercial Suppliers

A non-exhaustive list of suppliers includes:

Proposed Synthetic Pathway

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Pyridin-3-yloxy)-1-nitrobenzene (Diaryl Ether Formation)

-

To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) and 4-fluoronitrobenzene (1.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the diaryl ether intermediate.

Step 2: Synthesis of 4-(Pyridin-3-yloxy)aniline (Reduction of Nitro Group)

-

Dissolve the 4-(pyridin-3-yloxy)-1-nitrobenzene intermediate (1.0 eq) in ethanol or a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0 eq) and concentrated hydrochloric acid (HCl, catalytic amount) or ammonium chloride (NH₄Cl).

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, make it basic with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and filter through celite to remove iron salts.

-

Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the aniline derivative.

Step 3 & 4: Synthesis and Isolation of this compound (Sandmeyer-type Reaction)

This procedure is adapted from standard methods for converting anilines to sulfonyl chlorides.[5][6]

-

Suspend the 4-(pyridin-3-yloxy)aniline (1.0 eq) in a mixture of concentrated HCl and acetic acid and cool to -5 to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) and a catalytic amount of copper(I) chloride (CuCl) in acetic acid at 0 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen evolution will occur.

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

-

Pour the reaction mixture onto ice and extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration of the solvent will yield the crude sulfonyl chloride. To obtain the hydrochloride salt for improved stability and handling, the crude free base can be dissolved in a minimal amount of a dry solvent like diethyl ether and treated with a solution of HCl in ether.

-

The resulting precipitate, this compound, is then collected by filtration and dried under vacuum.

Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition

This sulfonyl chloride is a valuable precursor for creating sulfonamide derivatives. Sulfonamides are a key structural motif in many pharmacologically active compounds. A primary application for this particular building block is in the synthesis of Rho-kinase (ROCK) inhibitors.[2] The Rho/ROCK signaling pathway is a critical regulator of cellular processes like smooth muscle contraction, cell migration, and cytoskeletal organization.[7][8][9] Dysregulation of this pathway is implicated in various cardiovascular diseases, making ROCK a promising therapeutic target.

An inhibitor synthesized from this precursor would target ROCK1 or ROCK2, preventing the downstream phosphorylation of its substrates and thereby modulating cellular functions.

As depicted, active RhoA-GTP binds to and activates ROCK.[7] ROCK then promotes smooth muscle contraction through two main mechanisms: direct phosphorylation of Myosin Light Chain (MLC) and inhibition of Myosin Light Chain Phosphatase (via phosphorylation of the MYPT1 subunit). A competitive inhibitor blocks the ATP-binding site of ROCK, preventing these downstream phosphorylation events and leading to vasodilation and other therapeutic effects.[10]

References

- 1. This compound, CasNo.694471-97-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 192330-49-7|4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

Technical Guide: Safety and Handling of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 694471-97-1). The information is intended for professionals in research, development, and manufacturing environments. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Chemical Identification and Properties

This section provides basic identification and physical and chemical properties for this compound.

| Property | Value | Source |

| CAS Number | 694471-97-1 | [1][2][3] |

| Molecular Formula | C₁₁H₈ClNO₃S·HCl | [2][3] |

| Molecular Weight | 306.17 g/mol | [2][3] |

| Appearance | White solid | [2][4] |

| Purity | ≥ 95% (NMR) | [2] |

| Melting Point | 135 - 137 °C | [4] |

| Storage Temperature | 0-8 °C, under inert atmosphere | [2] |

Hazard Identification and Classification

This compound is a hazardous substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][6] |

GHS Pictograms:

Corrosion

Safe Handling and Storage Workflow

The following diagram outlines the general workflow for the safe handling and storage of this compound.

Caption: General workflow for handling hazardous chemical substances.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table details the required equipment.

| Body Part | Protection | Specification |

| Eyes/Face | Safety goggles, face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[6] |

| Skin | Protective gloves, lab coat | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[5] |

| Respiratory | Respirator | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8] |

First Aid Measures

In case of exposure, immediate action is critical. Follow the first aid measures outlined below and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Fire Fighting and Accidental Release Measures

This section provides guidance for responding to fires and spills involving this compound.

| Scenario | Recommended Action |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |

| Specific Hazards | Reacts violently with water. Contact with water liberates toxic gas.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8] |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[9] |

| Containment and Cleanup | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and use of this compound are not extensively available in public literature, it is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The following is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides, which is a common application for this class of compounds.

General Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine starting material in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as a scavenger for the HCl byproduct.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry).

-

Workup: Upon completion, quench the reaction with an aqueous solution (e.g., water, saturated ammonium chloride). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Logical Relationship for Sulfonamide Synthesis:

Caption: Key components in a typical sulfonamide synthesis reaction.

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns.[5]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[5]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[5]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.[8]

References

- 1. This compound, CasNo.694471-97-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Navigating the Stability of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide to Optimal Storage

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 694471-97-1), a critical intermediate in pharmaceutical and agrochemical research. Ensuring the stability and purity of this compound is paramount for the success of synthetic endeavors and the reliability of experimental outcomes. This document, intended for researchers, scientists, and professionals in drug development, synthesizes available data to establish best practices for its preservation.

Core Storage Recommendations

The primary factor governing the storage of this compound is its acute sensitivity to moisture. As a sulfonyl chloride derivative, it is prone to hydrolysis, which can compromise its integrity and reactivity. Therefore, stringent control of environmental conditions is crucial.

Based on supplier recommendations and safety data for structurally related compounds, the following conditions are advised:

| Parameter | Recommended Condition | Source |

| Temperature | 0-8 °C | [1] |

| Cool | [2] | |

| Refrigerated | [3] | |

| Atmosphere | Dry / Moisture-free | [2][3] |

| Inert atmosphere | ||

| Light | Store away from direct light | General best practice |

| Container | Tightly sealed container | [2][3] |

It is imperative to store the compound in a desiccator or a controlled low-humidity environment. The use of an inert atmosphere, such as argon or nitrogen, is also a highly recommended practice to prevent degradation from atmospheric moisture.

Chemical Stability and Incompatibilities

This compound is a stable compound under the recommended storage conditions. However, its reactivity with water is a significant concern. The sulfonyl chloride moiety readily reacts with water, leading to the formation of the corresponding sulfonic acid, thereby rendering the compound inactive for its intended synthetic applications.

Incompatible Materials:

-

Water and Moist Air: Reacts violently, leading to the liberation of toxic gas and decomposition of the compound.[3]

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[3]

-

Bases: Can neutralize the hydrochloride salt and catalyze decomposition.[3]

Experimental Protocols: Handling and Use

While specific experimental protocols for the stability testing of this compound are not publicly available, a general handling procedure can be derived from safety data sheets of analogous compounds.

General Handling Protocol:

-

Environment: All handling of this compound should be conducted in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to moisture.

-

Dispensing: Use dry glassware and utensils for weighing and transferring the compound.

-

Reaction Quenching: Reactions involving this compound should be quenched carefully, as unreacted starting material will react exothermically with aqueous workup solutions.

-

Spills: In case of a spill, do not use water for cleaning. Absorb the spill with an inert, dry material and dispose of it as hazardous waste.

Visualizing Storage and Degradation Pathways

To further elucidate the critical aspects of storage and potential degradation, the following diagrams are provided.

Caption: Recommended workflow for the storage and handling of the compound.

Caption: The primary degradation pathway via hydrolysis.

By adhering to these stringent storage and handling guidelines, researchers can ensure the long-term stability and reliability of this compound, thereby safeguarding the integrity of their scientific pursuits.

References

An In-depth Technical Guide to the Reactivity Profile of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a key intermediate in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities. This document details its chemical and physical properties, outlines its synthesis, and explores its reactivity, particularly in sulfonylation reactions. Experimental protocols, though not available for this specific compound, are presented based on closely related analogues, providing a foundational methodology for its use. Spectroscopic data of related compounds are also discussed to predict the expected analytical profile of this compound and its derivatives.

Introduction

This compound is a bifunctional molecule of significant interest in the field of drug discovery and development. Its structure incorporates a reactive sulfonyl chloride moiety, a versatile functional group for the formation of sulfonamides, and a pyridin-3-yloxy group, which can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The hydrochloride salt form enhances the compound's stability and handling characteristics. Its primary application lies in its role as a building block for the synthesis of diverse sulfonamide libraries for screening against various therapeutic targets.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 694471-97-1 | [2] |

| Molecular Formula | C₁₁H₈ClNO₃S·HCl | [2] |

| Molecular Weight | 306.17 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 95% (by NMR) | [2] |

| Storage Conditions | 0-8 °C, cool and dry, sealing preservation | [2][4] |

Synthesis

A general representation of this synthetic approach is illustrated in the workflow diagram below.

Figure 1: Plausible synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Sulfonylation of Amines

The primary application of this reagent is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[5][6]

The general workflow for this reaction is depicted below.

Figure 2: General workflow for the synthesis of sulfonamides.

Representative Experimental Protocol for Sulfonylation

The following is a representative experimental protocol for the synthesis of a sulfonamide, based on a procedure for a closely related compound.[7]

Synthesis of 3-(2-bromo-pyrrole-1-sulfonyl)-pyridine

To a solution of 2-bromopyrrole (20 g) in acetonitrile (100 mL) is added triethylamine (20.9 g). Pyridine-3-sulfonyl chloride (29.3 g) is then added dropwise at room temperature. After the addition is complete, the reaction is heated to 40°C until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, and the pH is adjusted to 4-5 with dilute hydrochloric acid. Water (200 mL) is added dropwise, and the product is extracted with ethyl acetate. The organic phase is washed with saturated brine and concentrated to dryness to yield the target compound (35.5 g, 90% yield).[7]

Spectroscopic Characterization (Predicted)

While the specific spectra for this compound were not found, the expected spectral characteristics can be predicted based on the analysis of analogous compounds, such as pyridine-3-sulfonyl chloride and various sulfonamides.[8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region. The protons on the pyridine ring and the benzene ring will appear as multiplets. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the ether linkage.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The carbons attached to the sulfonyl chloride group and the ether oxygen will be deshielded and appear at a lower field.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum (MS) will show the molecular ion peak corresponding to the mass of the free base (4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable for the molecular ion and fragments containing the chlorine atom.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] The resulting sulfonamides have been investigated for a wide range of therapeutic applications. For instance, it is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases.[10][11]

The general structure of a drug candidate synthesized from this intermediate is shown below.

Figure 3: Role in the synthesis of drug candidates.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. The compound should be handled in a well-ventilated area, and personal protective equipment (gloves, goggles, lab coat) should be worn. It should be stored in a cool, dry place away from moisture, as it can hydrolyze.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines. While specific experimental data for this compound is limited in the public domain, its reactivity and spectroscopic properties can be reliably predicted from closely related analogues. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and drug development professionals in its effective utilization.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

The Pivotal Role of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring a pyridin-3-yloxy moiety linked to a benzenesulfonyl chloride group, provides a strategic advantage for developing novel therapeutics. This technical guide delves into the core applications of this compound, providing insights into its synthesis, reactivity, and its role in the development of targeted therapies for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. The strategic incorporation of the pyridine ring can enhance solubility, introduce hydrogen bonding capabilities, and provide a vector for interacting with specific biological targets, while the sulfonyl chloride group serves as a reactive handle for the facile synthesis of sulfonamides, a well-established pharmacophore in numerous approved drugs.

Chemical Properties and Synthesis

This compound is a stable, solid compound amenable to a variety of reaction conditions. Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 694471-97-1 |

| Molecular Formula | C₁₁H₈ClNO₃S·HCl |

| Molecular Weight | 306.17 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typically by NMR) |

The synthesis of the parent sulfonyl chloride can be achieved through multi-step sequences, often starting from 3-hydroxypyridine and a suitable benzene sulfonic acid derivative. A general synthetic pathway is outlined below.

Methodological & Application

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its structure, incorporating a reactive sulfonyl chloride group and a pyridyloxy moiety, makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyridine ring can enhance solubility and provide a key interaction point for biological targets, while the sulfonyl chloride allows for the straightforward formation of sulfonamides, a common functional group in many approved drugs.[1] This reagent is particularly prominent in the development of kinase inhibitors, notably those targeting Rho-associated coiled-coil containing protein kinase (ROCK).[2]

Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of targeted therapeutics.[1] Its utility has been demonstrated in the following areas:

-

Kinase Inhibitors: The pyridin-3-yloxy scaffold is a recognized pharmacophore in the design of various kinase inhibitors. Specifically, it has been incorporated into inhibitors of Rho kinase (ROCK), which are being investigated for the treatment of hypertension, glaucoma, and cancer.[2][3]

-

Neurological Disorders: This compound serves as a precursor for molecules targeting neurological conditions.[1]

-

Infectious Diseases and Cancer: Researchers have utilized this building block in the design of novel agents against infectious diseases and various forms of cancer.[1]

Quantitative Data Summary

| Compound ID | Modification on Pyridine Moiety | ROCK II IC₅₀ (nM) |

| 4t | 3-position substitution | 9120 |

| 4v | 4-position substitution | 20 |

Data extracted from a study on pyridine-thiazole-based ROCK II inhibitors. The variation in potency underscores the importance of the substitution pattern on the pyridine ring for biological activity.[3]

Signaling Pathway

Compounds derived from this compound, particularly ROCK inhibitors, modulate the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction.

Caption: The Rho/ROCK Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine or triethylamine (1.5-2.0 eq) at room temperature with stirring.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.

Workflow Diagram:

Caption: General workflow for sulfonamide synthesis.

Protocol for In Vitro Rho Kinase (ROCK) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against ROCK using a kinase assay.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Substrate (e.g., Long S6 Kinase Substrate Peptide)

-

Adenosine-5'-triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates (white, low-volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase buffer, ROCK enzyme, and substrate to the wells of the assay plate.

-

Add the test compound or vehicle (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Caption: Workflow for in vitro ROCK inhibition assay.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways such as the Rho/ROCK signaling cascade. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile chemical intermediate that serves as a critical building block in the synthesis of novel therapeutic agents.[1] Its unique structure, incorporating a pyridin-3-yloxy moiety and a reactive sulfonyl chloride group, allows for the development of compounds with enhanced solubility and biological activity.[1] This reagent has found significant application in the field of oncology, particularly in the design of innovative prodrugs targeting breast cancer.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of a novel class of antimitotic prodrugs, the pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs). These prodrugs are designed for selective activation by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in breast cancer cells, leading to targeted cytotoxicity.[2][3][4]

Application in Prodrug Synthesis for Breast Cancer Therapy

This compound is a key precursor for the synthesis of PYRAIB-SOs, a class of water-soluble antimitotic prodrugs.[2] The rationale behind this approach is to create inert compounds that are selectively metabolized by CYP1A1 within the tumor microenvironment into potent cytotoxic agents.[2][3][4] This targeted activation minimizes systemic toxicity, a common challenge in conventional chemotherapy.[2]

The general synthesis involves the reaction of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride with a substituted 1-(pyridin-3-yl)imidazolidin-2-one derivative. The resulting PYRAIB-SO compounds can then be converted to their hydrochloride salts to improve aqueous solubility.

Quantitative Data: Antiproliferative Activity of PYRAIB-SO Derivatives

The antiproliferative activity of various PYRAIB-SO derivatives, synthesized using this compound as a precursor, was evaluated against different breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | R | Cell Line | IC50 (µM) |

| 1 | H | MCF7 | > 50 |

| 2 | Me | MCF7 | 3.3 |

| 3 | Et | MCF7 | 0.53 |

| 4 | Pr | MCF7 | 0.03 |

| 5 | H | MDA-MB-468 | > 50 |

| 6 | Me | MDA-MB-468 | 1.8 |

| 7 | Et | MDA-MB-468 | 0.45 |

| 8 | Pr | MDA-MB-468 | 0.04 |

| 9 | Pr | MDA-MB-231 | > 50 |

| 10 | Pr | HaCaT | > 50 |

Experimental Protocols

Protocol 1: General Synthesis of Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs)

This protocol describes a general method for the synthesis of PYRAIB-SOs using this compound.

Materials:

-

This compound

-

Appropriate 1-(4-(3-alkyl-2-oxoimidazolidin-1-yl)phenyl)pyridin-3-ol

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

Round-bottom flask

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the appropriate 1-(4-(3-alkyl-2-oxoimidazolidin-1-yl)phenyl)pyridin-3-ol (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.5 eq.) to the solution and stir at room temperature.

-

Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired PYRAIB-SO derivative.

Protocol 2: Antiproliferative Activity Assay (SRB Assay)

This protocol details the sulforhodamine B (SRB) assay used to determine the antiproliferative activity of the synthesized PYRAIB-SO compounds.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized PYRAIB-SO compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PYRAIB-SO compounds (typically from 0.01 to 100 µM) for 72 hours.

-

After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Remove the SRB solution and wash the plates five times with 1% acetic acid.

-

Allow the plates to air dry completely.

-

Solubilize the bound dye by adding Tris-base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the activation of PYRAIB-SO prodrugs and the general experimental workflow for their evaluation.

Caption: CYP1A1-mediated activation of PYRAIB-SO prodrugs.

Caption: Experimental workflow for PYRAIB-SO evaluation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in the Development of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional building block crucial for the synthesis of a diverse range of sulfonamide-containing compounds with significant therapeutic potential. Its unique structure, incorporating a pyridin-3-yloxy moiety and a benzenesulfonyl chloride group, allows for the facile introduction of these pharmacophoric elements into target molecules. This scaffold has been successfully employed in the development of novel inhibitors targeting key enzymes and signaling pathways implicated in various pathologies, including cancer, neurological disorders, and infectious diseases. The pyridine ring can enhance solubility and provide a key interaction point for biological targets, while the sulfonamide group is a well-established pharmacophore known to bind to the active sites of numerous enzymes.

This document provides detailed application notes on the therapeutic potential of derivatives of this compound, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors. Below are key applications supported by quantitative data from studies on structurally related compounds.

Carbonic Anhydrase Inhibition